1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine
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Overview
Description
1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of cyclopropyl, cyclopenta[d]pyrimidin, and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[d]pyrimidin ring: This can be achieved through the annulation of a pyrimidine ring to a substituted cyclopentanone or its enamine.
Introduction of the cyclopropyl group: This step involves the alkylation of the cyclopenta[d]pyrimidin ring with a cyclopropyl halide under basic conditions.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction where a piperazine derivative is reacted with a methoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as cell cycle progression and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Cyclopenta[b]pyridine derivatives: These compounds also feature a cyclopenta ring fused to a nitrogen-containing heterocycle and exhibit various biological activities.
Uniqueness
1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methoxyphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N4O |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C21H26N4O/c1-26-17-5-2-4-16(14-17)24-10-12-25(13-11-24)21-18-6-3-7-19(18)22-20(23-21)15-8-9-15/h2,4-5,14-15H,3,6-13H2,1H3 |
InChI Key |
JFUCHIWVVXBUQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)C5CC5 |
Origin of Product |
United States |
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